4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid
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Overview
Description
4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient and high-throughput production of Fmoc-protected amino acids. These machines automate the addition of reagents and the removal of by-products, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the amino acid .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid
- (2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Fmoc-Lys(Pal-Glu-OtBu)-OH
Uniqueness
4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. Its ability to protect amino groups while allowing for selective deprotection makes it a valuable tool in the synthesis of complex peptides .
Biological Activity
4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid, often referred to as Fmoc-amino acid derivatives, plays a significant role in peptide synthesis and biological research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides due to its stability and ease of removal under mild conditions.
The molecular formula of this compound is C26H31NO6, with a molecular weight of approximately 453.53 g/mol. The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate. Its structure includes both hydrophobic and hydrophilic components, making it suitable for various biochemical applications.
Property | Value |
---|---|
Molecular Formula | C26H31NO6 |
Molecular Weight | 453.53 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate |
InChI Key | IAWSYDYLILBRJM-QFIPXVFZSA-M |
The primary function of this compound in biological systems is as a protecting group during peptide synthesis. The Fmoc group protects the amino functionality, allowing for selective reactions without interference from the amino group itself. This capability is crucial during the stepwise assembly of peptides, where precise control over functional groups is necessary.
Deprotection Process
The Fmoc group can be removed using mild basic conditions, typically involving piperidine, which allows for further elongation of the peptide chain without damaging sensitive side chains.
Biological Applications
- Peptide Synthesis : The compound is integral in synthesizing peptides that can be used in various biological assays and therapeutic applications.
- Drug Development : Peptides synthesized with this compound can serve as potential drug candidates targeting specific biological pathways.
- Protein Interaction Studies : It aids in understanding protein interactions and enzyme functions by enabling the creation of modified peptides that can probe these interactions.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of Fmoc-protected amino acids in synthesizing bioactive peptides:
- Peptide Therapeutics : A study demonstrated that peptides synthesized using Fmoc chemistry exhibited improved stability and bioactivity compared to those synthesized with other protecting groups. This stability is critical for therapeutic applications where prolonged action is desired.
- Enzyme Inhibition Studies : Research involving the synthesis of peptide inhibitors using this compound has shown promising results in inhibiting specific enzymes linked to disease states, such as cancer and metabolic disorders.
- Cellular Uptake Studies : Investigations into cellular uptake mechanisms revealed that peptides synthesized with this compound could effectively penetrate cell membranes, facilitating their use as drug delivery vehicles.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-24(30)15-13-17(12-14-23(28)29)27-25(31)32-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFVVSHYJGOEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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